TAK-779 (N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride) is a synthetic, non-peptide molecule with potent antagonistic activity against chemokine receptors CCR5 and CXCR3. [, , , ] It acts as a non-competitive, allosteric antagonist, meaning it binds to a site distinct from the chemokine binding site and inhibits receptor function through conformational changes. [, ] TAK-779 has been investigated for its potential in treating various inflammatory and autoimmune diseases, as well as its potent anti-HIV activity. [, , , , , ]
TAK-779 exerts its effects by binding to an allosteric site on the CCR5 and CXCR3 receptors. [, ] This binding induces conformational changes in the receptor that prevent the binding of natural ligands (chemokines) and subsequent receptor activation. The exact mechanism of allosteric modulation is complex and may differ between CCR5 and CXCR3.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: